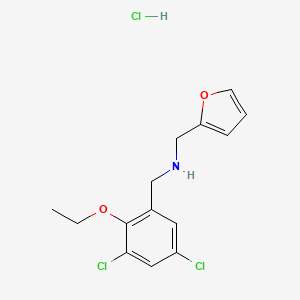![molecular formula C16H18N2O3 B5404905 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5404905.png)
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPEB belongs to the class of N-alkylated benzamides and possesses a unique chemical structure that makes it a promising candidate for further research.
作用機序
The mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to act through the modulation of several signaling pathways in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators in the body. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to possess several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to modulate the activity of several neurotransmitters in the brain, leading to improvements in cognitive function and mood.
実験室実験の利点と制限
One advantage of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is also relatively easy to synthesize and purify, making it a readily available compound for use in lab experiments. However, one limitation of using 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
将来の方向性
There are several future directions for research on 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of research could focus on the development of novel derivatives of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide with improved therapeutic properties. Another area of research could focus on the development of new methods for synthesizing and purifying 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. Additionally, further research could be conducted to better understand the mechanism of action of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its potential therapeutic applications in various fields of medicine.
合成法
The synthesis of 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves several steps that require specialized equipment and expertise. The most commonly used method for synthesizing 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-pyridin-1-yl-1-ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide.
科学的研究の応用
3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. 3,4-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3,4-dimethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(12-6-8-17-9-7-12)18-16(19)13-4-5-14(20-2)15(10-13)21-3/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIKQUJEVZVGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5404828.png)
![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)

![rel-(1S,6R)-9-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5404852.png)
![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5404878.png)
![7-(3-cyclopentylpropanoyl)-2-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5404888.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5404892.png)

![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)